IRAK inhibitor 4 IRAK inhibitor 4 IRAK inhibitor 4 is interleukin-1 receptor associated kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 1012104-68-5
VCID: VC0001456
InChI: InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
SMILES: CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Molecular Formula: C33H35F3N6O3
Molecular Weight: 620.7 g/mol

IRAK inhibitor 4

CAS No.: 1012104-68-5

Cat. No.: VC0001456

Molecular Formula: C33H35F3N6O3

Molecular Weight: 620.7 g/mol

* For research use only. Not for human or veterinary use.

IRAK inhibitor 4 - 1012104-68-5

CAS No. 1012104-68-5
Molecular Formula C33H35F3N6O3
Molecular Weight 620.7 g/mol
IUPAC Name 1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Standard InChI InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
Standard InChI Key QZMAOGLWCNTFCG-UHFFFAOYSA-N
SMILES CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Canonical SMILES CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O

Structural Basis of IRAK4 Inhibition

IRAK4’s kinase domain features a unique ATP-binding pocket with a tyrosine gatekeeper (Tyr262) and distinct front and back regions . Small-molecule inhibitors exploit these structural attributes to block kinase activity. For example:

  • Compound 1 (PDB: 2NRU) binds via hydrogen bonds with Met265 and π-π interactions with Tyr262, occupying the adenine-binding region of ATP while extending into the front pocket .

  • CA-4948 (emavusertib) and BAY1834845 (zabedosertib) exhibit high selectivity for IRAK4 over other kinases, with IC50 values in the nanomolar range .

Key IRAK4 Inhibitors and Degraders

Small-Molecule Kinase Inhibitors

CompoundStructure Key FeaturesTarget SelectivityIC50 (IRAK4)Clinical Status
CA-4948 (emavusertib)Benzoxazole-amide scaffold>350-fold selectivity vs. IRAK1/2/3 57 nM Phase 1/2 (AML/MDS)
BAY1834845 (zabedosertib)Aminobenzimidazole derivativeHigh permeability, minimal off-target binding 2 nM Phase 1 (inflammatory diseases)
BAY1830839Similar to zabedosertibLimited kinase interactions at 1 µM 4 nM Preclinical

Targeted Protein Degraders

KT-474 (a PROTAC-based degrader) abolishes both kinase and scaffolding functions of IRAK4, achieving >90% degradation in PBMCs and skin lesions . Its mechanism surpasses kinase inhibitors by eliminating IRAK4’s structural role in signaling complexes .

Preclinical and Clinical Findings

Inflammatory Diseases

  • BAY1834845 and BAY1830839 reduced systemic and local inflammation in models of psoriasis (IMQ-induced erythema) and sepsis (LPS-induced cytokines), matching prednisolone’s efficacy .

  • KT-474 demonstrated robust anti-inflammatory effects in hidradenitis suppurativa (HS) and atopic dermatitis (AD), with rapid IRAK4 degradation in PBMCs (93–96% reduction at doses ≥600 mg) .

Hematologic Malignancies

  • CA-4948 achieved a 40% complete remission rate and 57% objective response rate in relapsed/refractory AML and high-risk MDS .

  • Emavusertib inhibits FLT3 mutants in AML and synergizes with immunotherapy in pancreatic cancer models .

Solid Tumors

  • IRAK4 inhibition downregulates NF-κB in pancreatic ductal adenocarcinoma (PDAC), improving sensitivity to chemotherapy and checkpoint inhibitors .

  • CA-4948 crosses the blood-brain barrier, targeting primary CNS lymphoma and melanoma brain metastases .

Mechanistic Insights and Selectivity

IRAK4 inhibitors suppress TLR/IL-1R signaling by blocking kinase activity, while degraders like KT-474 disrupt signaling complexes entirely. Key advantages include:

  • High Selectivity: CA-4948 and zabedosertib show minimal off-target kinase binding .

  • Dual Targeting: KT-474 eliminates IRAK4’s scaffolding role, enhancing suppression of TLR7/8/9 and IL-1R pathways .

  • Synergy Potential: Combinations with chemotherapy or immunotherapy are under investigation for PDAC and colorectal cancer .

Therapeutic Applications and Future Directions

IndicationLead CompoundRationaleClinical Phase
Inflammatory DiseasesKT-474Broad TLR/IL-1R inhibitionPhase II (HS/AD)
AML/MDSCA-4948FLT3 inhibition + IRAK4 targetingPhase 1/2
Pancreatic CancerEmavusertib + ChemoNF-κB suppression + immunotherapy synergyPreclinical

Challenges and Opportunities

  • Selectivity: Avoiding IRAK1 inhibition to prevent immunosuppression .

  • Biomarker Development: IRAK4 degradation levels correlate with clinical response .

  • Combination Strategies: Leveraging IRAK4 inhibition with targeted therapies or immunomodulators .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator